1-(6,6-dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,6-Dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)propan-1-one is a complex organic compound characterized by its unique structure, which includes a pyrano-pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,6-dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a phenylhydrazine derivative with a diketone, followed by cyclization to form the pyrazole ring. Subsequent steps involve the formation of the pyrano ring and the attachment of the propan-1-one moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(6,6-Dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(6,6-Dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(6,6-dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes, leading to reduced inflammation or cell proliferation.
Comparison with Similar Compounds
- 1-(6,6-Dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)ethanone
- 1-(6,6-Dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)butan-1-one
Comparison: Compared to similar compounds, 1-(6,6-dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)propan-1-one is unique due to its specific structural features, such as the length of the carbon chain attached to the pyrazole ring. This structural difference can influence its chemical reactivity, biological activity, and potential applications. For instance, the propan-1-one moiety may confer different pharmacokinetic properties compared to the ethanone or butan-1-one analogs.
Properties
CAS No. |
303728-88-3 |
---|---|
Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37g/mol |
IUPAC Name |
1-(6,6-dimethyl-3-phenyl-3,3a,4,7-tetrahydropyrano[4,3-c]pyrazol-2-yl)propan-1-one |
InChI |
InChI=1S/C17H22N2O2/c1-4-15(20)19-16(12-8-6-5-7-9-12)13-11-21-17(2,3)10-14(13)18-19/h5-9,13,16H,4,10-11H2,1-3H3 |
InChI Key |
JSTVGBAGAHDYRP-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(C2COC(CC2=N1)(C)C)C3=CC=CC=C3 |
Canonical SMILES |
CCC(=O)N1C(C2COC(CC2=N1)(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.